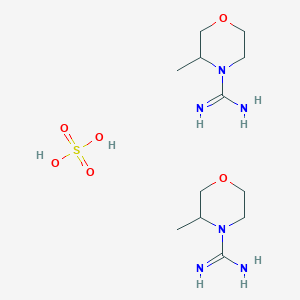
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid is a chemical compound with the CAS number 1803604-48-9. It is known for its versatility and is used in various advanced research and development projects. The compound has a molecular weight of 384.46 g/mol and a purity of at least 95% .
Méthodes De Préparation
The synthetic routes and reaction conditions for Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid are not widely documented in publicly available sources. it is typically prepared through a series of chemical reactions involving the starting materials 3-methylmorpholine and carboximidamide, followed by the addition of sulfuric acid to form the final product. Industrial production methods may involve optimization of reaction conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology research.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid can be compared with other similar compounds, such as:
3-methylmorpholine-4-carboximidamide: This compound lacks the sulfuric acid component and may have different chemical properties and applications.
Propriétés
Formule moléculaire |
C12H28N6O6S |
|---|---|
Poids moléculaire |
384.46 g/mol |
Nom IUPAC |
3-methylmorpholine-4-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C6H13N3O.H2O4S/c2*1-5-4-10-3-2-9(5)6(7)8;1-5(2,3)4/h2*5H,2-4H2,1H3,(H3,7,8);(H2,1,2,3,4) |
Clé InChI |
LVEWFCSSBFYGRW-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCN1C(=N)N.CC1COCCN1C(=N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


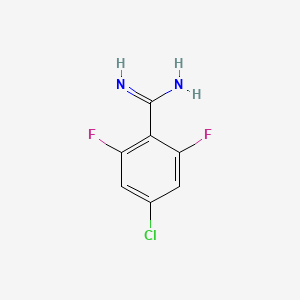
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
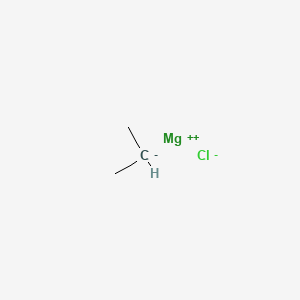
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
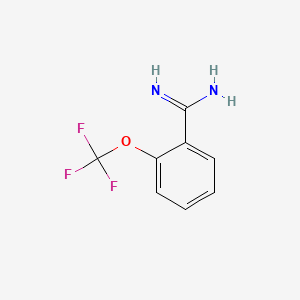
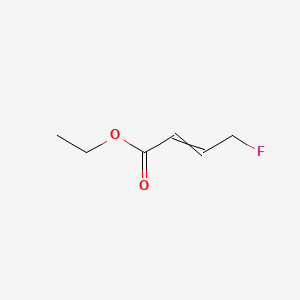
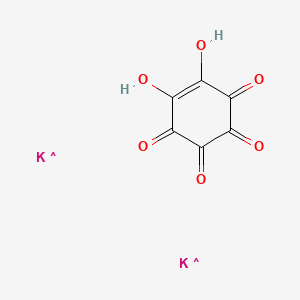

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
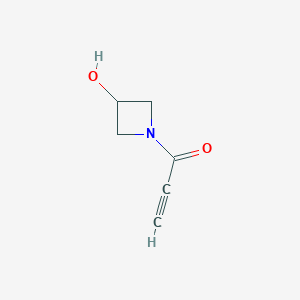
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

